rac-(1R,6R)-3-azabicyclo[4.2.0]octane hydrochloride
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Overview
Description
rac-(1R,6R)-3-azabicyclo[420]octane hydrochloride is a bicyclic compound that contains a nitrogen atom within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,6R)-3-azabicyclo[4.2.0]octane hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable amine with a cyclic ketone, followed by reduction and cyclization steps. The reaction conditions often require specific temperatures, solvents, and catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include continuous flow reactors and advanced purification techniques to isolate the compound efficiently.
Chemical Reactions Analysis
Types of Reactions
rac-(1R,6R)-3-azabicyclo[4.2.0]octane hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The nitrogen atom in the compound can participate in substitution reactions, where different substituents replace the existing groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced derivatives.
Scientific Research Applications
rac-(1R,6R)-3-azabicyclo[4.2.0]octane hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of rac-(1R,6R)-3-azabicyclo[4.2.0]octane hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its use, such as enzyme inhibition or receptor activation.
Comparison with Similar Compounds
Similar Compounds
- rac-(1R,6S)-2-azabicyclo[4.2.0]octane hydrochloride
- rac-(1R,6R)-3-oxa-7-azabicyclo[4.2.0]octane hydrochloride
Uniqueness
rac-(1R,6R)-3-azabicyclo[4.2.0]octane hydrochloride is unique due to its specific bicyclic structure and the presence of a nitrogen atom, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding affinities, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C7H14ClN |
---|---|
Molecular Weight |
147.64 g/mol |
IUPAC Name |
(1S,6S)-3-azabicyclo[4.2.0]octane;hydrochloride |
InChI |
InChI=1S/C7H13N.ClH/c1-2-7-5-8-4-3-6(1)7;/h6-8H,1-5H2;1H/t6-,7+;/m0./s1 |
InChI Key |
AEYHNAWEMGHNBV-UOERWJHTSA-N |
Isomeric SMILES |
C1C[C@H]2[C@@H]1CCNC2.Cl |
Canonical SMILES |
C1CC2C1CCNC2.Cl |
Origin of Product |
United States |
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